molecular formula C23H22N2O2 B2858064 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide CAS No. 2320582-72-5

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide

Cat. No.: B2858064
CAS No.: 2320582-72-5
M. Wt: 358.441
InChI Key: JZHOZMXKOCAXSI-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative intended for research use in chemical biology and early-stage drug discovery. Compounds featuring benzamide and pyridine scaffolds, like this one, are frequently explored in medicinal chemistry for their potential to interact with various biological targets . Specifically, the benzamide core is a privileged structure in the design of inhibitors for enzymes such as Monoamine Oxidase B (MAO-B), which is a significant target in neurodegenerative disease research . Similarly, the cyclopropylpyridinyl moiety is a common feature in molecules developed to modulate protein-protein interactions or enzyme activity, including as inhibitors of kinases like Bruton's Tyrosine Kinase (Btk) . This compound is furnished solely for use in non-clinical, non-diagnostic laboratory research. It is not intended for human, veterinary, or diagnostic use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(25-15-18-9-12-22(24-14-18)19-10-11-19)20-7-4-8-21(13-20)27-16-17-5-2-1-3-6-17/h1-9,12-14,19H,10-11,15-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHOZMXKOCAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions to form the benzyloxy group.

    Synthesis of the cyclopropylpyridinylmethyl intermediate: This involves the cyclopropanation of a pyridine derivative, followed by functional group transformations to introduce the methyl group.

    Coupling of intermediates: The final step involves coupling the benzyloxy intermediate with the cyclopropylpyridinylmethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected benzamide derivatives from published studies:

Compound Name Benzamide Substituent Pyridine/Amine Substituent Molecular Formula Key Functional Groups
3-(Benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide (Target) 3-Benzyloxy 6-Cyclopropylpyridin-3-ylmethyl C24H23N2O2 Benzyloxy, cyclopropyl, pyridine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl C12H17NO2 Methyl, hydroxyl, tertiary alcohol
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 4-Bromo-3-fluoro 6-Methylpyridin-2-yl C14H12BrFN2O Bromo, fluoro, methylpyridine
N-(6-Methoxypyridin-3-yl)benzamide Unsubstituted benzene 6-Methoxypyridin-3-yl C13H13N2O2 Methoxypyridine
3-(Methylsulfamoyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide 3-Methylsulfamoyl 1-Morpholin-4-ylcyclohexylmethyl C19H29N3O4S Sulfonamide, morpholine, cyclohexane
Key Observations:
  • Substituent Diversity : The target compound’s benzyloxy group distinguishes it from halogenated (e.g., bromo/fluoro in ) or sulfonamide-containing analogs (e.g., ).
  • Pyridine Modifications : The 6-cyclopropyl group on the pyridine ring introduces steric hindrance and electronic effects absent in methyl- or methoxy-substituted pyridines ().

Biological Activity

The compound 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O2C_{19}H_{22}N_2O_2. Its structure features a benzyloxy group and a cyclopropyl-pyridine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antibacterial Activity : Similar benzamide derivatives have shown effectiveness against multidrug-resistant bacteria by targeting the bacterial division protein FtsZ, which is crucial for cell division. This mechanism suggests that our compound may also possess antibacterial properties, warranting further investigation .
  • Ion Channel Modulation : Some derivatives have been identified as sodium channel inhibitors, suggesting potential applications in treating cardiovascular diseases and diabetes .

Antibacterial Activity

A comparative study involving related compounds demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications in the benzamide structure could enhance potency against resistant strains .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several benzamide derivatives, including ones structurally similar to our compound. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against MRSA, showcasing the potential for developing new antibiotics from this chemical class .
  • Cardiovascular Applications : Another investigation focused on sodium channel modulators derived from similar structures. These compounds were tested in vitro and showed promising results in reducing arrhythmias in animal models, indicating potential therapeutic applications in heart disease .

Data Tables

Study Compound Activity MIC (µg/mL) Target
Study 1A14Antibacterial0.5FtsZ
Study 2BZPSodium Channel InhibitionN/ANa+ Channels
Study 3C14Antimicrobial1.0Various Bacteria

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) for binding to kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., ion channels) at near-atomic resolution .

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